[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol is a compound that features a tetrahydropyran ring, an oxadiazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using catalysts such as Raney nickel.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors under specific conditions.
Coupling of the Rings: The tetrahydropyran and oxadiazole rings are coupled using reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can undergo reduction under specific conditions.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the methanol group to other functional groups.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology
In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-methanol: Similar structure but lacks the oxadiazole ring.
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Contains an amino group instead of the oxadiazole ring.
Uniqueness
The presence of both the tetrahydropyran and oxadiazole rings in [3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol makes it unique. This combination provides a balance of stability, reactivity, and potential biological activity that is not found in simpler analogs .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
[3-(oxan-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H14N2O3/c12-6-9-10-8(11-14-9)5-7-1-3-13-4-2-7/h7,12H,1-6H2 |
InChI Key |
PLACPQRSMXTLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=NOC(=N2)CO |
Origin of Product |
United States |
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